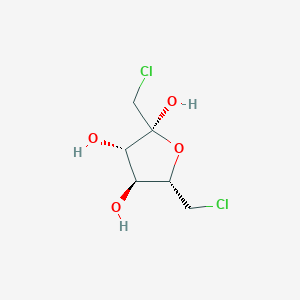
1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is a chlorinated derivative of fructoseThe compound has the molecular formula C6H10Cl2O4 and a molecular weight of 217.05 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose can be synthesized through the chlorination of fructose derivatives. The process involves the selective substitution of hydroxyl groups with chlorine atoms. The reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to achieve the desired chlorination .
Industrial Production Methods
In industrial settings, the production of this compound is often integrated into the manufacturing process of sucralose. The compound is generated as a byproduct during the chlorination steps involved in sucralose synthesis. The process is optimized to maximize the yield of sucralose while minimizing the formation of impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form dechlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of hydroxyl or other substituted derivatives.
Reduction: Formation of dechlorinated fructose derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose has several applications in scientific research:
Chemistry: Used as a reference standard and impurity marker in the analysis of sucralose.
Biology: Studied for its interactions with enzymes and metabolic pathways.
Medicine: Investigated for its potential effects on glucose metabolism and insulin secretion.
Industry: Utilized in the quality control and assurance processes of sucralose production.
Mecanismo De Acción
The mechanism of action of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose involves its interaction with biological molecules. The compound can activate sweet taste receptors (T1R2/T1R3) on enteroendocrine cells, leading to increased secretion of hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones play a role in regulating glucose metabolism and insulin secretion .
Comparación Con Compuestos Similares
Similar Compounds
Sucralose: A widely used artificial sweetener with a similar chlorinated structure.
1,6-Dichloro-1,6-dideoxyfructose: Another chlorinated fructose derivative with similar properties.
4-Chloro-4-deoxy-alpha-D-galactopyranoside: A related compound used in the synthesis of sucralose.
Uniqueness
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is unique due to its specific chlorination pattern and its role as an impurity in sucralose production. Its distinct chemical structure and reactivity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
78508-21-1 |
|---|---|
Fórmula molecular |
C6H10Cl2O4 |
Peso molecular |
217.04 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
DPQRLGLZWCGBGE-ARQDHWQXSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O)O)O)Cl |
SMILES canónico |
C(C1C(C(C(O1)(CCl)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
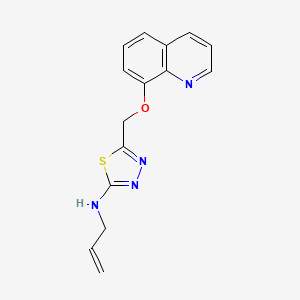
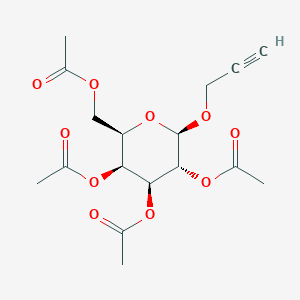
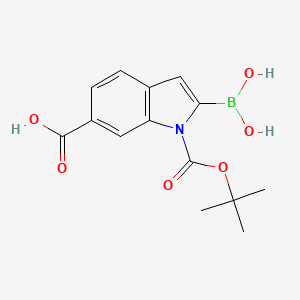
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)
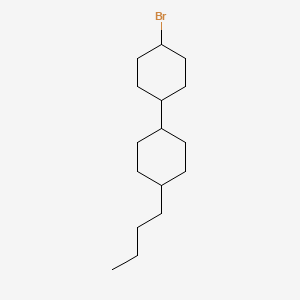
![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)

